![molecular formula C10H18N2S B183669 N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine CAS No. 892571-40-3](/img/structure/B183669.png)
N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine
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Overview
Description
N,N-Dimethyl-N’-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine is a chemical compound with the molecular formula C10H18N2S. It is known for its unique structure, which includes a thienyl group, a sulfur-containing heterocycle. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine typically involves the reaction of 3-methyl-2-thiophenemethanol with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the thienyl group to a thiol or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Scientific Research Applications
N,N-Dimethyl-N’-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine is used in a variety of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl group can participate in various binding interactions, while the diamine moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienyl-substituted diamines and related heterocyclic compounds. Examples include:
- N,N-Dimethyl-N’-[(2-thienyl)methyl]-1,2-ethanediamine
- N,N-Dimethyl-N’-[(4-methyl-2-thienyl)methyl]-1,2-ethanediamine
- N,N-Dimethyl-N’-[(3-thienyl)methyl]-1,2-ethanediamine
Uniqueness
N,N-Dimethyl-N’-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine is unique due to the specific positioning of the methyl group on the thienyl ring, which can influence its chemical reactivity and binding interactions. This structural feature can lead to distinct biological activities and applications compared to other similar compounds .
Biological Activity
N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine, also known as this compound dihydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H20Cl2N2S
- Molecular Weight : 271.24 g/mol
- Structure : The compound features a thienyl group attached to a 1,2-ethanediamine backbone, which is significant for its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit various biological activities, particularly in pharmacology. Its structure indicates potential interactions with biological targets such as receptors and enzymes, leading to modulation of biochemical pathways.
Potential Biological Effects
- Antibacterial Activity : Similar compounds have shown efficacy against bacterial strains, indicating that this compound may also possess antimicrobial properties.
- Receptor Binding : The thienyl group may enhance interaction with specific receptors involved in neurotransmission or metabolic pathways .
- Enzyme Inhibition : The compound may inhibit certain enzymes, contributing to its potential therapeutic effects.
The mechanisms through which this compound exerts its effects are still under investigation. However, the following pathways have been suggested:
- Receptor Modulation : Binding to neurotransmitter receptors could influence synaptic transmission and neuronal signaling.
- Enzymatic Interference : Inhibition of enzymes involved in metabolic processes could alter cellular metabolism and proliferation.
Synthesis and Testing
Research has focused on the synthesis of this compound using various methods. The synthesis typically involves the reaction of 3-methylthiophene with formaldehyde and dimethylamine under controlled conditions to optimize yield and purity.
Table 1: Summary of Biological Activities
Comparative Studies
Comparative studies with structurally similar compounds have provided insights into the unique biological activity of this compound. For instance:
- N,N-Dimethyl-N'-[(4-methyl-2-thienyl)methyl]-1,2-ethanediamine showed different receptor binding profiles compared to the 3-methyl variant.
This variability highlights the importance of structural modifications in determining biological activity.
Future Directions
Further research is necessary to fully elucidate the specific biological mechanisms and therapeutic potential of this compound. Suggested areas for future studies include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Molecular Target Identification : Utilizing techniques such as proteomics to identify specific molecular targets affected by the compound.
Properties
IUPAC Name |
N',N'-dimethyl-N-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-9-4-7-13-10(9)8-11-5-6-12(2)3/h4,7,11H,5-6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQVIAASWUNQTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405977 |
Source
|
Record name | N~1~,N~1~-Dimethyl-N~2~-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892571-40-3 |
Source
|
Record name | N~1~,N~1~-Dimethyl-N~2~-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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